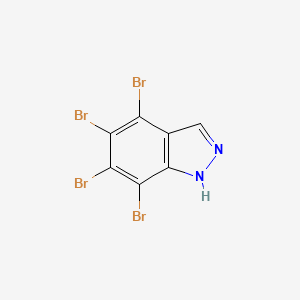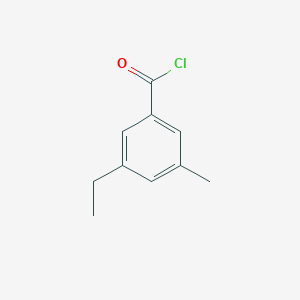
tert-Butyl tridecylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl tridecylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. The structure of this compound includes a tert-butyl group attached to a tridecyl chain through a carbamate linkage. This compound is known for its stability and reactivity, making it valuable in different industrial and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl tridecylcarbamate typically involves the reaction of tridecylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{Tridecylamine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl tridecylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to form tridecylamine and tert-butyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbamates or amides.
Substitution: this compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Tridecylamine and tert-butyl alcohol.
Oxidation: Corresponding carbamates or amides.
Substitution: Substituted carbamates with different nucleophiles.
Applications De Recherche Scientifique
Chemistry: tert-Butyl tridecylcarbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis processes.
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and functions.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs.
Industry: this compound is used in the production of surfactants and lubricants. Its stability and reactivity make it suitable for use in harsh industrial conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds:
tert-Butyl carbamate: Similar structure but with a shorter alkyl chain.
tert-Butyl ethylcarbamate: Contains an ethyl group instead of a tridecyl group.
tert-Butyl methylcarbamate: Contains a methyl group instead of a tridecyl group.
Uniqueness: tert-Butyl tridecylcarbamate is unique due to its long tridecyl chain, which imparts distinct physical and chemical properties. The long alkyl chain enhances its hydrophobicity, making it suitable for applications in non-polar environments. Additionally, the stability of the tert-butyl group provides resistance to hydrolysis and oxidation, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C18H37NO2 |
|---|---|
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
tert-butyl N-tridecylcarbamate |
InChI |
InChI=1S/C18H37NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-19-17(20)21-18(2,3)4/h5-16H2,1-4H3,(H,19,20) |
Clé InChI |
RFIXZHXAYSSQJR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B12847893.png)







